1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde
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Overview
Description
1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H22OSi. It features a cyclohexane ring substituted with a trimethylsilyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilylmethyl lithium, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carboxylic acid.
Reduction: 1-[(Trimethylsilyl)methyl]cyclohexane-1-methanol.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can influence molecular pathways and lead to specific chemical transformations .
Comparison with Similar Compounds
1-(Trimethylsiloxy)cyclohexene: Similar in structure but with an enol ether instead of an aldehyde group.
Cyclohexanecarboxaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions
Uniqueness: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde is unique due to the presence of both the trimethylsilyl group and the aldehyde group. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H22OSi |
---|---|
Molecular Weight |
198.38 g/mol |
IUPAC Name |
1-(trimethylsilylmethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)10-11(9-12)7-5-4-6-8-11/h9H,4-8,10H2,1-3H3 |
InChI Key |
WNWPOKFXESQNHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCCCC1)C=O |
Origin of Product |
United States |
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